molecular formula C22H20N6O2 B2705248 5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921804-69-5

5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2705248
CAS No.: 921804-69-5
M. Wt: 400.442
InChI Key: MLSHIQVMMZTOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Anticonvulsant Activity : Analogues of triazolopurine derivatives, such as those with modifications on the imidazole ring, have been synthesized and tested for their anticonvulsant activities. For example, compounds with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidine rings were synthesized to explore their effects against maximal electroshock-induced seizures in rats. These studies shed light on the potential of triazolopurine derivatives in developing new anticonvulsant drugs (Kelley et al., 1995).

Immunomodulatory Effects : The synthesis of thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents highlights another avenue of research. These compounds, designed as analogues of natural purine nucleosides, were evaluated for their ability to modulate various immune functions, indicating the versatility of triazolopurine derivatives in immunotherapy (Nagahara et al., 1990).

Antiviral Activity : Further extending the utility of triazolopurine derivatives, certain guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system have been synthesized and evaluated for their antiviral activities. These studies provide valuable insights into the design of novel antiviral agents based on triazolopurine scaffolds (Kini et al., 1991).

Coordination Chemistry : The interaction of triazolopurine derivatives with divalent metal cations in aqueous media has been investigated, demonstrating the compound's relevance in coordination chemistry and potential applications in materials science (Maldonado et al., 2009).

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-8-10-15(11-9-13)18-24-25-21-27(12-16-7-5-4-6-14(16)2)17-19(29)23-22(30)26(3)20(17)28(18)21/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSHIQVMMZTOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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